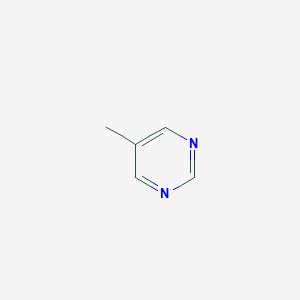

5-Methylpyrimidine

説明

5-Methylpyrimidine (C₅H₆N₂, CAS 2036-41-1) is a heterocyclic aromatic compound consisting of a pyrimidine ring substituted with a methyl group at the C5 position (Fig. 1). It has a molecular weight of 94.12 g/mol and a melting point of 152–154°C . This compound is pivotal in diverse fields, including prebiotic chemistry, where it serves as a precursor to thymine under UV irradiation in ice mixtures containing methane (CH₄) and water (H₂O) . Biologically, it is implicated in nucleotide synthesis and bacterial growth modulation, particularly in Acinetobacter baumannii at optimal concentrations of 0.10 mmol/L . Enzymatically, this compound derivatives are substrates for methyltransferases (MTases) that catalyze the formation of 5-methylcytosine (m5C) in RNA and DNA .

特性

IUPAC Name |

5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGNOYAGHYUFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062115 | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036-41-1 | |

| Record name | 5-Methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 2: Sonochemical Reaction Conditions

Catalytic Amination-Cyclization

A patent-pending method from CN108373468A describes a two-step synthesis starting from 3-amino-2-methacrolein. In the first step, condensation with formamide and piperidine acetate at 125°C for 12–14 hours produces this compound with 90% yield. Subsequent bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces functional groups for further derivatization.

This route’s innovation lies in its use of inexpensive formamide as a nitrogen source and the avoidance of strong acids. However, the requirement for high-temperature reflux and the multi-step nature increase operational complexity. Industrial adaptations have focused on integrating flow chemistry to streamline the process, though published data on large-scale implementations remain scarce.

Industrial Production Techniques

Large-scale synthesis of this compound prioritizes cost efficiency and safety. Continuous-flow alkylation reactors dominate industrial settings, where automated systems regulate reagent feed rates and thermal profiles in real time. A typical setup involves:

-

Pre-mixing zone : 5-methyluracil and NaOH solution are combined.

-

Reaction channel : Diethyl sulfate is introduced under turbulent flow to ensure rapid mixing.

-

Quench stage : The product stream is neutralized and extracted inline.

Such systems achieve throughputs exceeding 100 kg/day with purity ≥99.3%, as validated by HPLC analysis. Emerging technologies, such as microwave-assisted continuous reactors, promise further reductions in reaction times but require significant capital investment.

Alternative Routes and Recent Advances

Recent studies have explored biocatalytic routes using engineered aminotransferases to synthesize this compound precursors from α-keto acids and ammonia. While still in early development, these methods offer enantioselectivity advantages for chiral derivatives. Additionally, electrochemical carboxylation of this compound halides has shown promise for generating high-value carboxylic acid derivatives, though the parent compound’s synthesis via this route remains unexplored.

化学反応の分析

Types of Reactions

5-Methylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-hydroxylpyrimidine, 5-formylpyrimidine, and 5-carboxylpyrimidine.

Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Iron (II)/2-oxoglutarate-dependent dioxygenases are commonly used for the oxidation of this compound.

Substitution: Palladium catalysts and bases like sodium carbonate are used in cross-coupling reactions.

Major Products Formed

科学的研究の応用

5-Methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a methyl group at the 5-position of the pyrimidine ring. This compound has garnered attention in various scientific fields due to its diverse applications. This article will explore its applications in scientific research, particularly in pharmaceuticals, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceuticals. Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activities.

- Antiviral Agents : Research indicates that this compound derivatives can inhibit viral replication, making them candidates for antiviral drug development. For instance, studies have highlighted the effectiveness of these compounds against specific viruses by disrupting their replication mechanisms.

- Anticancer Properties : Some derivatives of this compound exhibit cytotoxic effects on cancer cells. A notable study demonstrated that these compounds could induce apoptosis in certain cancer cell lines, suggesting their potential as chemotherapeutic agents.

Agricultural Applications

The compound also finds use in agricultural chemistry, particularly as a precursor for pesticides and herbicides.

- Pesticide Development : Several studies have focused on the synthesis of new pesticides based on this compound. These compounds have been shown to possess insecticidal properties against various agricultural pests, offering a promising avenue for sustainable pest management.

- Herbicide Formulations : Research has indicated that this compound can be incorporated into herbicide formulations, enhancing their efficacy against specific weed species while minimizing environmental impact.

Material Science

In material science, this compound serves as a building block for synthesizing functional materials.

- Polymer Chemistry : The compound is utilized in the production of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in developing advanced materials.

- Nanotechnology : Studies have explored the role of this compound in synthesizing nanomaterials. Its ability to act as a stabilizing agent in nanoparticle synthesis has implications for electronics and photonics applications.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of a series of this compound derivatives. The results indicated that certain compounds exhibited significant inhibition of viral replication in vitro, with IC50 values comparable to existing antiviral drugs.

Case Study 2: Insecticidal Efficacy

Research conducted by agricultural scientists demonstrated that a newly synthesized pesticide based on this compound showed over 80% mortality in target insect populations within 24 hours of application. This study supports its potential as an effective alternative to conventional pesticides.

Case Study 3: Polymer Development

In a project focused on developing high-performance polymers, researchers incorporated this compound into polyimide matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for aerospace applications.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Significant inhibition of viral replication |

| Pharmaceuticals | Anticancer properties | Induction of apoptosis in cancer cell lines |

| Agriculture | Pesticide development | Over 80% mortality in target insect populations |

| Agriculture | Herbicide formulations | Enhanced efficacy against specific weed species |

| Material Science | Polymer chemistry | Improved thermal stability and mechanical strength |

| Material Science | Nanotechnology | Stabilizing agent for nanoparticle synthesis |

作用機序

The mechanism of action of 5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, iron (II)/2-oxoglutarate-dependent dioxygenases catalyze the oxidation of this compound on nucleic acid polymers, leading to the formation of modified bases that function as epigenetic markers or intermediates in DNA demethylation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

4,6-Dichloro-5-methylpyrimidine

- Molecular Formula : C₅H₄Cl₂N₂

- Molecular Weight : 163.00 g/mol

- Crystal Structure: Monoclinic system (a = 7.463 Å, b = 7.827 Å, c = 11.790 Å, β = 93.233°). The molecule forms inversion dimers via C–H···N hydrogen bonds (R₂²(6) motif), differing from 5-methylpyrimidine’s planar structure. Bond distances and angles are otherwise comparable .

5-(2-Haloethyl)pyrimidine Derivatives

- Example : 5-(2-Chloroethyl)pyrimidine

- Synthesis : Derived from 5-(2-hydroxyethyl)pyrimidine via reaction with phosphoryl chloride.

- Crystal Structure: Non-planar geometry with intermolecular N–H···O hydrogen bonds forming 1D chains. This contrasts with this compound’s simpler hydrogen-bonding patterns .

4-Methylpyrimidine

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₆N₂ | 94.12 | 152–154 | Methyl (C5) |

| 4,6-Dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 | Not reported | Methyl (C5), Cl (C4, C6) |

| 5-(2-Chloroethyl)pyrimidine | C₆H₇ClN₂ | 142.58 | Not reported | Chloroethyl (C5) |

| 4-Methylpyrimidine | C₅H₆N₂ | 94.12 | Not reported | Methyl (C4) |

This compound

- Bacterial Growth : Promotes A. baumannii growth at 0.10 mmol/L, likely via nucleotide synthesis pathways .

- Enzymatic Role : Substrate for Trm4p MTase, which catalyzes m5C formation in tRNA .

4,6-Dichloro-5-methylpyrimidine

- Agrochemical Use : Functions as a herbicide and antiviral agent, leveraging chlorine substituents for enhanced reactivity .

5-Hydroxymethylpyrimidine Derivatives

Stability and Reactivity

- Photolytic Stability : this compound undergoes methyl group cleavage under UV irradiation, forming oxidized products like 4(3H)-pyrimidone . This contrasts with 4-methylpyrimidine, which is more stable under similar conditions .

- Synthetic Flexibility: this compound serves as an intermediate in antitubercular drug synthesis (e.g., 6-dialkylaminopyrimidine carboxamides) .

生物活性

5-Methylpyrimidine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Its derivatives have shown promise in various therapeutic areas, including oncology, antiviral treatments, and as potential modulators of epigenetic processes. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula CHN and features a methyl group attached to the pyrimidine ring. This structural modification influences its reactivity and biological interactions.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as dual inhibitors of epidermal growth factor receptor (EGFR) and Src kinases, which are critical in cancer progression. A study synthesized a series of these derivatives and evaluated their biological activity against various cancer cell lines:

| Compound | IC (μM) | Target |

|---|---|---|

| Derivative A | 0.126 | MDA-MB-231 (Triple-Negative Breast Cancer) |

| Derivative B | 17.02 | MCF-7 (Breast Cancer) |

These compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic window .

2. Antiviral Activity

Another area of interest is the antiviral potential of this compound derivatives. Research has shown that certain pyrimidine-based compounds exhibit significant antiviral effects against influenza viruses. For instance, one derivative displayed an IC value of 27.4 nM against viral replication, showcasing its efficacy in reducing viral load in infected models .

3. Epigenetic Modulation

This compound plays a role in epigenetic modifications, particularly through its derivatives affecting DNA methylation patterns. The methylation of cytosines in DNA is crucial for gene regulation and stability. Studies have indicated that 5-methylcytosine (5mC), a derivative formed from cytosine methylation, can influence genetic mutations and epigenetic changes associated with various diseases, including cancer .

Case Studies

Case Study 1: Inhibition of EGFR and Src Kinases

A recent study focused on the synthesis and evaluation of this compound derivatives as dual inhibitors targeting EGFR and Src kinases. The study found that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways . This highlights their potential as therapeutic agents in targeted cancer therapies.

Case Study 2: Antiviral Efficacy Against Influenza

In another investigation, a specific derivative was tested for its antiviral properties against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated robust activity with no significant off-target effects on cardiac repolarization, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。